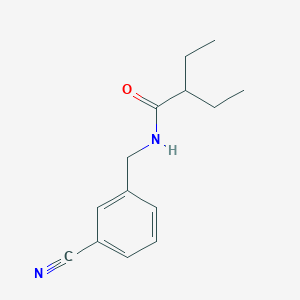
n-(3-Cyanobenzyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Cyanobenzyl)-2-ethylbutanamide is an organic compound that features a cyanobenzyl group attached to an ethylbutanamide backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the cyanobenzyl group imparts unique chemical properties, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanobenzyl)-2-ethylbutanamide typically involves the reaction of 3-cyanobenzyl chloride with 2-ethylbutanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: n-(3-Cyanobenzyl)-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The cyanobenzyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 3-cyanobenzoic acid derivatives.
Reduction: 3-aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
n-(3-Cyanobenzyl)-2-ethylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n-(3-Cyanobenzyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The cyanobenzyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- n-(3-Cyanobenzyl)-2-methylbutanamide
- n-(3-Cyanobenzyl)-2-propylbutanamide
- n-(3-Cyanobenzyl)-2-phenylbutanamide
Comparison: n-(3-Cyanobenzyl)-2-ethylbutanamide is unique due to its specific ethylbutanamide backbone, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
N-[(3-cyanophenyl)methyl]-2-ethylbutanamide |
InChI |
InChI=1S/C14H18N2O/c1-3-13(4-2)14(17)16-10-12-7-5-6-11(8-12)9-15/h5-8,13H,3-4,10H2,1-2H3,(H,16,17) |
Clé InChI |
KSAVJMZMQPUNGF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)NCC1=CC(=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



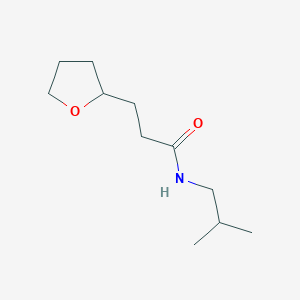
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)

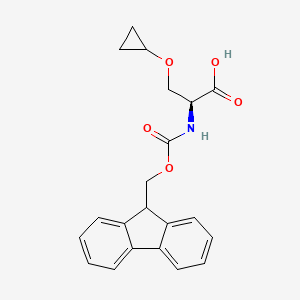
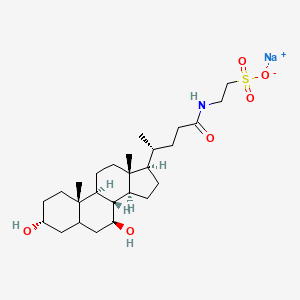
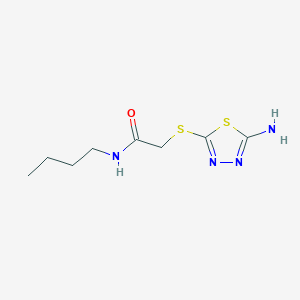

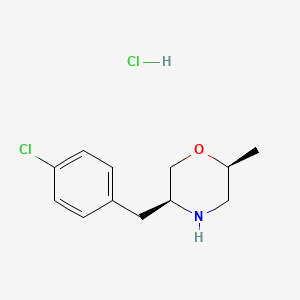
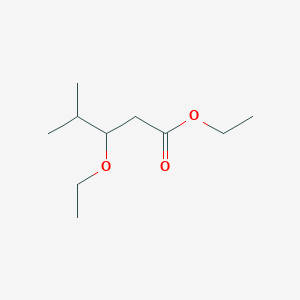

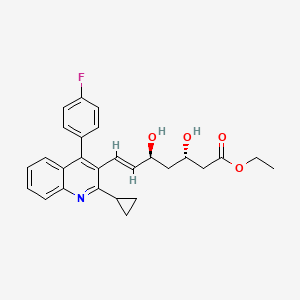
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
